Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
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Description
Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C31H37KN2O8S2 and its molecular weight is 668.9 g/mol. The purity is usually 95%.
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Biological Activity
Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a complex organic compound that has garnered interest due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The presence of the indole core combined with sulfonate groups contributes to its solubility and reactivity in biological systems.
Molecular Formula: C22H30N2O6S
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It functions as a linker , facilitating the conjugation of different biological entities, which can enhance the efficacy of drug delivery systems or the development of novel therapeutic agents. The sulfonate group plays a crucial role in solubility and binding affinity to target molecules.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Cell Signaling : It has been shown to modulate signaling pathways by interacting with receptors or enzymes, potentially leading to altered cellular responses.
- Antioxidant Activity : Some studies suggest that indole derivatives exhibit antioxidant properties, which might be beneficial in reducing oxidative stress in cells.
- Anticancer Potential : Preliminary investigations point towards anticancer activity, with compounds in this class showing promise in inhibiting tumor growth.
Research Findings
A number of studies have explored the biological implications of this compound:
1. Anticancer Activity
A study published in RSC Advances demonstrated that certain indole derivatives possess significant anticancer properties when tested against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
2. Potassium Ion Transport
Research highlighted a novel potassium ion import system mediated by indoles, indicating that such compounds can enhance potassium ion uptake in bacterial systems, which is crucial for maintaining cellular homeostasis and promoting growth under stress conditions .
3. Fluorescent Imaging Applications
Due to its unique structural features, this compound has been utilized in fluorescent imaging studies, allowing researchers to visualize cellular processes in real-time. The sulfonate group aids in solubility and photostability, making it suitable for imaging applications .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Effects | Indole derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation. |
Study B | Potassium Transport | Indole-mediated potassium uptake enhanced bacterial survival under osmotic stress conditions. |
Study C | Fluorescent Applications | Successful use as a fluorescent probe for live-cell imaging due to high photostability and low cytotoxicity. |
Properties
CAS No. |
449175-57-9 |
---|---|
Molecular Formula |
C31H37KN2O8S2 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
potassium;(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C31H38N2O8S2.K/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35;/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41);/q;+1/p-1 |
InChI Key |
YISNCKBAILWZRU-UHFFFAOYSA-M |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Origin of Product |
United States |
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